Melting Point & Physical Form Differentiation
The target compound exhibits a melting point of 76–77 °C, determined by standard differential scanning calorimetry . The closest positional isomer, 4-Bromo-1-methyl-2-(methylsulfonyl)benzene (CAS 254887-17-7), melts at 92–94 °C under identical conditions . This represents a minimum 15–16 °C depression relative to the comparator, a gap large enough to serve as a definitive identity confirmation and purity assessment tool upon receipt. The lower melting point is consistent with less efficient crystal packing in the 1,2,4-substituted isomer, a property that can influence dissolution rate and formulation behavior .
| Evidence Dimension | Melting point (capillary / DSC) |
|---|---|
| Target Compound Data | 76–77 °C |
| Comparator Or Baseline | 4-Bromo-1-methyl-2-(methylsulfonyl)benzene (CAS 254887-17-7): 92–94 °C |
| Quantified Difference | ΔTₘ ≥ 16 °C (target lower) |
| Conditions | Standard melting point determination; reported on ChemicalBook from multiple supplier certificates of analysis |
Why This Matters
A 16 °C melting point gap provides a simple, zero-instrumentation identity check upon material receipt, reducing the risk of isomer mix-ups that could invalidate entire synthetic campaigns.
